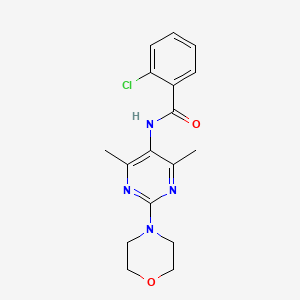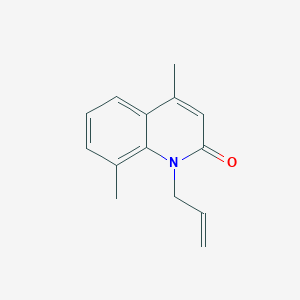![molecular formula C20H18F2N2O2S B2614465 2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide CAS No. 923685-05-6](/img/structure/B2614465.png)
2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with multiple functional groups, including a thiazole ring, two fluorophenyl groups, and an acetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. Attached to this ring is a 4-fluorophenyl group and an acetamide group . The presence of multiple aromatic rings and heteroatoms suggests that this compound could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include the presence of the thiazole ring, the fluorophenyl groups, and the acetamide group, as well as the overall size and shape of the molecule .科学的研究の応用
PPAR Agonist Activity
The compound exhibits potent agonist activity toward three peroxisome proliferator-activated receptor (PPAR) subtypes: PPARα, PPARγ, and PPARδ. These nuclear receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating PPARs, this compound may have therapeutic implications for metabolic disorders, cardiovascular diseases, and even cancer .
Anti-Inflammatory Effects
Due to its PPARγ agonist activity, this compound could potentially modulate inflammatory responses. PPARγ activation is associated with reduced inflammation and improved insulin sensitivity. Researchers are exploring its use in conditions like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis .
Metabolic Syndrome and Diabetes
Given its triple-acting PPAR profile, this compound might be valuable in managing metabolic syndrome and type 2 diabetes. PPARα activation improves lipid metabolism, while PPARγ enhances insulin sensitivity. PPARδ plays a role in fatty acid oxidation. Combining these effects could address multiple aspects of metabolic dysfunction .
Cardiovascular Health
PPAR agonists have been investigated for their potential cardiovascular benefits. By regulating lipid levels, reducing inflammation, and improving endothelial function, this compound could contribute to preventing or treating cardiovascular diseases such as atherosclerosis and hypertension .
Cancer Research
PPARγ agonists have shown promise in cancer research. They can inhibit cell proliferation, induce apoptosis, and suppress tumor growth. This compound’s triple-acting profile might offer advantages in targeting various cancer types, although further studies are needed .
Neurodegenerative Disorders
Emerging evidence suggests that PPAR agonists could play a role in neuroprotection. By modulating inflammation and oxidative stress, they may mitigate neurodegenerative conditions like Alzheimer’s and Parkinson’s disease. Investigating this compound’s effects on neuronal health is an exciting avenue .
将来の方向性
Future research on this compound could involve detailed studies of its synthesis, chemical reactions, mechanism of action in biological systems, and physical and chemical properties. Such studies could provide valuable information on the potential uses of this compound in various fields, including medicine and materials science .
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2S/c1-13-18(27-20(24-13)14-6-8-15(21)9-7-14)10-11-23-19(25)12-26-17-5-3-2-4-16(17)22/h2-9H,10-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGPWEKVBRJRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

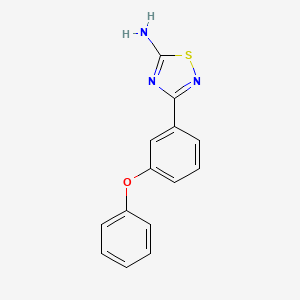
![Methyl 5-ethyl-2-{[(3-oxo-2-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2614384.png)

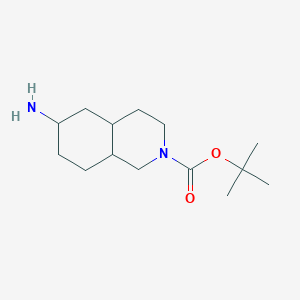
![(4-Methylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2614391.png)
![N-{[3-(4-fluorobenzyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2614392.png)

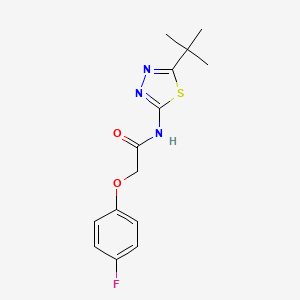
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2614395.png)
![N-[1-(3-methoxyphenyl)ethyl]-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2614397.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate](/img/structure/B2614398.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2614399.png)
